

4-Ethylbenzenesulfonamide chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethylbenzenesulfonamide

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An In-depth Technical Guide to 4-Ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Ethylbenzenesulfonamide**. It includes a summary of its core attributes, available experimental data, and a generalized protocol for its synthesis, compiled to support research and development activities in the chemical and pharmaceutical sciences.

Core Chemical and Physical Properties

4-Ethylbenzenesulfonamide is an aromatic sulfonamide with the molecular formula $C_8H_{11}NO_2S$.^{[1][2]} Its chemical structure consists of an ethyl group and a sulfonamide group attached to a benzene ring at the para position.

Table 1: Chemical and Physical Properties of **4-Ethylbenzenesulfonamide**

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO ₂ S	[1][2]
Molecular Weight	185.25 g/mol	[1][2]
IUPAC Name	4-ethylbenzenesulfonamide	[1][2]
CAS Number	138-38-5	[1][2]
Computed XLogP3-AA	1.3	[1][2]
Hydrogen Bond Donor Count	1	[1][2]
Hydrogen Bond Acceptor Count	3	[1][2]
Rotatable Bond Count	2	
Exact Mass	185.05104977 Da	[1][2]
Monoisotopic Mass	185.05104977 Da	[1][2]

Note: Experimental data for melting point, boiling point, and solubility of **4-Ethylbenzenesulfonamide** are not readily available in the surveyed literature. For the structurally similar compound N-Ethyl-4-methylbenzenesulfonamide, a melting point of 63-65 °C and a boiling point of 208 °C (at 745 mm Hg) have been reported.[3] Its solubility in water is noted as less than 1 mg/mL at 70°F.[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Ethylbenzenesulfonamide** is limited in publicly accessible databases. However, general characteristics for aromatic sulfonamides can be inferred.

Table 2: Expected Spectroscopic Characteristics

Technique	Expected Features
^1H NMR	Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons (two doublets), and a singlet for the sulfonamide NH_2 protons. [4] [5]
^{13}C NMR	Resonances for the ethyl group carbons, four distinct aromatic carbons (due to symmetry), with chemical shifts influenced by the electron-withdrawing sulfonamide group. [6] [7] [8] [9]
FT-IR	Characteristic absorption bands for N-H stretching of the sulfonamide group (around $3300\text{--}3200\text{ cm}^{-1}$), asymmetric and symmetric S=O stretching (around $1350\text{--}1300\text{ cm}^{-1}$ and $1170\text{--}1150\text{ cm}^{-1}$, respectively), S-N stretching, and aromatic C-H and C=C vibrations. [10]
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak. Common fragmentation patterns for similar compounds involve the loss of SO_2 . [4]

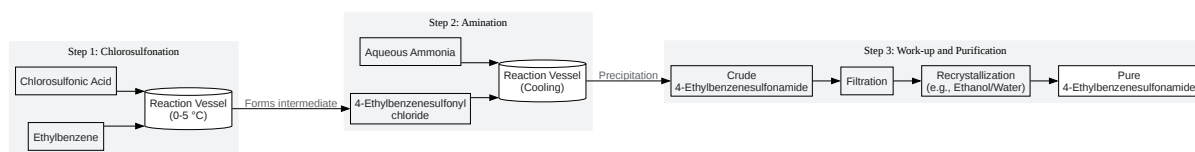
Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **4-Ethylbenzenesulfonamide** is not available in the reviewed literature. However, a general synthetic approach for aromatic sulfonamides can be outlined based on established chemical principles. The most common method involves the chlorosulfonation of an alkylbenzene followed by amination.

General Synthesis of 4-Ethylbenzenesulfonamide

This generalized protocol is based on standard procedures for the synthesis of arylsulfonamides and should be adapted and optimized for specific laboratory conditions.

Workflow for the Synthesis of 4-Ethylbenzenesulfonamide



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Caption: Generalized workflow for the synthesis of **4-Ethylbenzenesulfonamide**.

Step 1: Chlorosulfonation of Ethylbenzene

- In a flask equipped with a stirrer and a dropping funnel, cool an excess of chlorosulfonic acid to 0-5 °C in an ice bath.
- Slowly add ethylbenzene dropwise to the cooled chlorosulfonic acid with continuous stirring. The reaction is exothermic and the temperature should be carefully controlled to favor the formation of the para isomer.
- After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete reaction.
- Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the 4-ethylbenzenesulfonyl chloride.
- Filter the solid product, wash with cold water, and dry.

Step 2: Amination of 4-Ethylbenzenesulfonyl chloride

- Suspend the crude 4-ethylbenzenesulfonyl chloride in a suitable solvent.

- Cool the suspension in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
- Continue stirring for a period to ensure the complete conversion of the sulfonyl chloride to the sulfonamide.
- The crude **4-Ethylbenzenesulfonamide** will precipitate out of the solution.

Step 3: Purification

- Collect the crude product by filtration and wash with cold water.
- Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure **4-Ethylbenzenesulfonamide**.
- Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

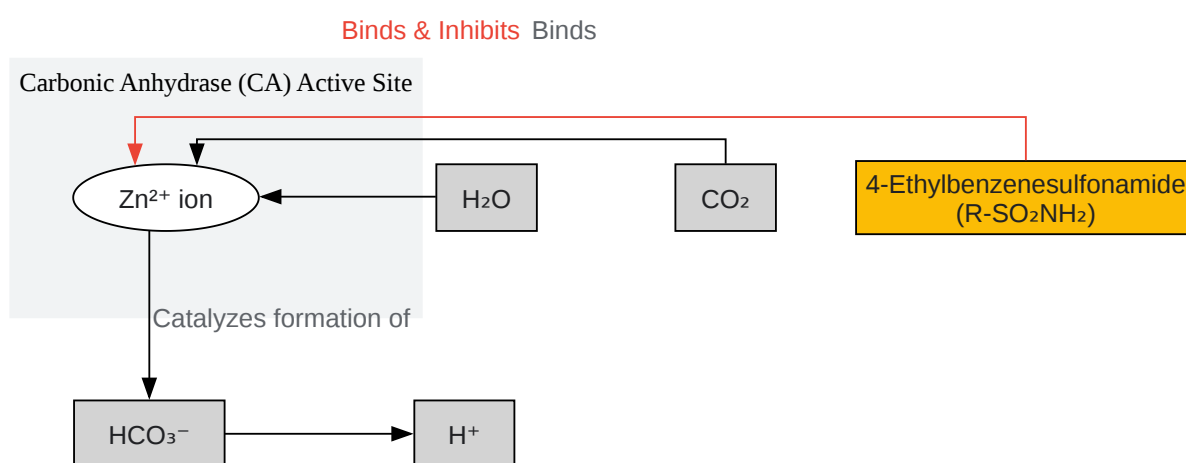
Specific studies detailing the biological activity and associated signaling pathways of **4-Ethylbenzenesulfonamide** are not prominent in the available literature. However, the broader class of sulfonamides is well-known for a range of biological effects.

Potential Areas of Biological Activity:

- **Carbonic Anhydrase Inhibition:** Primary sulfonamides are classic inhibitors of carbonic anhydrases (CAs).^{[11][12][13][14]} Different CA isoforms are involved in various physiological processes, and their inhibition has therapeutic applications. It is plausible that **4-Ethylbenzenesulfonamide** could exhibit inhibitory activity against one or more CA isoforms.
- **Antimicrobial Activity:** Many sulfonamide derivatives possess antibacterial properties.^[3] They typically act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.
- **Anti-inflammatory Activity:** Some sulfonamides have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).^{[15][16]}

Further research is required to elucidate the specific biological targets and signaling pathways modulated by **4-Ethylbenzenesulfonamide**. A hypothetical signaling pathway illustrating the general mechanism of sulfonamide-based carbonic anhydrase inhibition is presented below.

Hypothetical Carbonic Anhydrase Inhibition Pathway



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Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

This diagram illustrates how a sulfonamide, like **4-Ethylbenzenesulfonamide**, could potentially inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme's active site, thereby preventing the binding of natural substrates like carbon dioxide and water.

Conclusion

4-Ethylbenzenesulfonamide is a simple aromatic sulfonamide for which detailed experimental data on physical properties and biological activity are not extensively documented in publicly available sources. The information provided in this guide, based on its chemical structure and data from related compounds, offers a foundational understanding for researchers. Further

experimental investigation is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities and mechanisms of action.

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- To cite this document: BenchChem. [4-Ethylbenzenesulfonamide chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091798#4-ethylbenzenesulfonamide-chemical-and-physical-properties]

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